6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(4-nitrobenzyl)oxime
Description
The compound 6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime (CITCO) is a selective agonist of the human constitutive androstane receptor (CAR), a nuclear receptor involved in xenobiotic metabolism and detoxification. CITCO is characterized by its imidazothiazole core substituted with a 4-chlorophenyl group at position 6 and an oxime ether moiety linked to a 3,4-dichlorobenzyl group at position 5 (Hill notation: C₁₉H₁₂Cl₃N₃OS; CAS: 338404-52-7) .
CITCO directly binds to phosphorylated CAR, promoting its dephosphorylation, nuclear translocation, and activation . It regulates cytochrome P450 (CYP) enzymes, particularly CYP2B6 and CYP3A4, by enhancing CAR-mediated transcription of these genes .
Properties
IUPAC Name |
(E)-1-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-N-[(4-nitrophenyl)methoxy]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4O3S/c20-15-5-3-14(4-6-15)18-17(23-9-10-28-19(23)22-18)11-21-27-12-13-1-7-16(8-2-13)24(25)26/h1-11H,12H2/b21-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKMWMQLDZNVGMY-SRZZPIQSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CON=CC2=C(N=C3N2C=CS3)C4=CC=C(C=C4)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CO/N=C/C2=C(N=C3N2C=CS3)C4=CC=C(C=C4)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the imidazo[2,1-b][1,3]thiazole core. This can be achieved through the cyclization of appropriate precursors under specific reaction conditions, such as heating in the presence of a suitable catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Large-scale synthesis often requires the use of specialized equipment and controlled environments to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of corresponding alcohols or amines.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Agonist for Constitutive Androstane Receptor (CAR)
The primary application of this compound is its role as an agonist for the human constitutive androstane receptor (CAR). Activation of CAR has significant implications in drug metabolism and transport. Research indicates that this compound can enhance the transcription of genes involved in drug metabolism, such as CYP2B6, thereby influencing the pharmacokinetics of various drugs .
Anticancer Potential
Studies have demonstrated that 6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(4-nitrobenzyl)oxime can augment the efficacy of anticancer agents. In vitro experiments showed that when combined with other anticancer drugs, it significantly increased cell proliferation in ovarian cancer cell lines expressing CAR . This suggests a potential therapeutic strategy for overcoming drug resistance in cancer treatments.
Case Studies and Research Findings
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The presence of the chlorophenyl and nitrobenzyl groups allows it to bind to certain receptors and enzymes, leading to biological responses. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogs
CITCO belongs to the imidazothiazole carbaldehyde oxime class. Key structural analogs and their functional differences are summarized below:
Key Structural Insights :
- The 3,4-dichlorobenzyl oxime group in CITCO is critical for human CAR selectivity .
- Replacement of the oxime group (e.g., in 6-(4-fluorophenyl)imidazothiazole derivatives) abolishes CAR activation .
Species Selectivity
CITCO exhibits species-specific CAR activation:
Functional Comparison with Other CAR Agonists
Functional Insights :
- CITCO’s CYP2B6 induction is 2.19-fold stronger than baseline in human hepatocytes, outperforming phenobarbital and artemisinin .
Mechanistic Differences
- CITCO vs. Phenobarbital: Phenobarbital indirectly activates CAR via epidermal growth factor receptor (EGFR) signaling, while CITCO directly binds CAR’s ligand-binding domain .
- CITCO vs. TCPOBOP : TCPOBOP activates mouse CAR by stabilizing its active conformation, whereas CITCO requires dephosphorylation of human CAR at threonine 38 for activation .
Biological Activity
6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(4-nitrobenzyl)oxime, often referred to as CITCO, is a synthetic compound that has garnered attention for its biological activity, particularly as an agonist for the constitutive androstane receptor (CAR). This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C19H13ClN4O3S
- Molecular Weight : 412.85 g/mol
- CAS Number : 338404-56-1
CITCO is recognized for its selective activation of CAR, a nuclear receptor that plays a crucial role in the regulation of drug metabolism and detoxification pathways. Research indicates that CITCO has a strong binding affinity to CAR with an EC50 value of approximately 49 nM and shows over 50-fold selectivity for CAR compared to other nuclear receptors such as PXR (pregnane X receptor) . The activation of CAR by CITCO leads to the transcriptional activation of target genes involved in xenobiotic metabolism, such as CYP2B6.
Antitumor Activity
CITCO has demonstrated significant antitumor potential in various studies. For instance, when combined with anticancer agents, CITCO enhances cell proliferation in ovarian cancer cell lines expressing CAR. This synergistic effect is attributed to the upregulation of multidrug resistance protein (MDR1) and UDP-glucuronosyltransferase (UGT1A1), which contribute to improved drug efficacy .
Immunomodulatory Effects
Imidazo[2,1-b][1,3]thiazole derivatives, including CITCO, have been reported to exhibit immunomodulatory activities. These compounds can influence immune responses and may serve as potential therapeutic agents in autoimmune diseases .
Antimicrobial Properties
Studies have indicated that imidazo[2,1-b][1,3]thiazole derivatives possess antibacterial and antiviral properties. These activities are linked to their ability to interfere with microbial metabolic pathways .
Research Findings and Case Studies
Q & A
Q. What are the optimal synthetic routes for preparing 6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(4-nitrobenzyl)oxime?
A general synthesis protocol involves coupling the imidazo[2,1-b][1,3]thiazole core with functionalized aryl groups under heterocyclic condensation conditions. For example:
- Step 1 : Formation of the imidazo[2,1-b]thiazole scaffold via cyclization of 2-aminothiazole derivatives with α-haloketones in refluxing ethanol.
- Step 2 : Introduction of the 4-chlorophenyl group at position 6 using Suzuki-Miyaura cross-coupling with a palladium catalyst (e.g., Pd(PPh₃)₄) and 4-chlorophenylboronic acid .
- Step 3 : Aldehyde functionalization at position 5 via Vilsmeier-Haack formylation (POCl₃/DMF).
- Step 4 : Oxime formation by reacting the aldehyde with O-(4-nitrobenzyl)hydroxylamine in methanol under acidic catalysis (HCl) .
Key Optimization : Use PEG-400 as a green solvent and Bleaching Earth Clay (pH 12.5) as a catalyst to enhance reaction efficiency and reduce side products .
Q. How can spectroscopic techniques validate the structure of this compound?
A combination of IR , ¹H/¹³C NMR , and X-ray crystallography is critical:
- IR : Confirm the presence of aldehyde (C=O stretch ~1700 cm⁻¹) and oxime (N-O stretch ~930 cm⁻¹) .
- NMR :
- ¹H NMR : Aromatic protons (6.8–8.2 ppm for chlorophenyl and nitrobenzyl groups), aldehyde proton (~10 ppm, if not enolized), and oxime proton (~8.5 ppm) .
- ¹³C NMR : Imidazo-thiazole carbons (110–160 ppm), aldehyde carbon (~190 ppm), and nitrobenzyl carbons (120–150 ppm) .
- X-ray crystallography : Resolve bond lengths and angles to confirm regioselectivity and stereochemistry (e.g., anti/syn oxime configuration) .
Q. What purification strategies are effective for isolating this compound?
- Recrystallization : Use hot ethanol or ethyl acetate to remove polar impurities.
- Column Chromatography : Employ silica gel with a gradient of ethyl acetate/hexane (20–50%) to separate non-polar by-products.
- HPLC : For high-purity applications, use a C18 column with acetonitrile/water (70:30) mobile phase .
Critical Note : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) to minimize over-purification .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for this compound?
Integrate quantum chemical calculations (e.g., DFT) and reaction path search algorithms to:
- Predict transition states and intermediates for key steps (e.g., Suzuki coupling or oxime formation).
- Screen solvent effects (e.g., PEG-400 vs. DMF) using COSMO-RS simulations to maximize yield .
- Apply machine learning to analyze historical reaction data (temperature, catalyst loading) and recommend optimal parameters (e.g., 70–80°C for oxime formation) .
Q. What strategies resolve contradictions in spectral data interpretation?
- Case Study : Discrepancies in NMR chemical shifts may arise from tautomerism (e.g., aldehyde vs. enol forms).
- Solution : Variable-temperature NMR (VT-NMR) to observe dynamic equilibria. For example, cooling to –40°C can "freeze" the aldehyde form, simplifying peak assignment .
- Validation : Cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., [M+H]⁺ calculated for C₂₀H₁₄ClN₃O₃S: 420.0524) .
Q. How to analyze by-products formed during synthesis?
- LC-MS/MS : Identify impurities via fragmentation patterns (e.g., dechlorinated or over-oxidized derivatives).
- Mechanistic Insight : By-products often arise from:
- Suzuki Coupling : Homocoupling of boronic acid (additives like TBAB mitigate this) .
- Oxime Formation : Competing nitrone formation under basic conditions (control pH < 7) .
Q. What catalytic systems improve yield in large-scale synthesis?
- Heterogeneous Catalysis : Bleaching Earth Clay (10 wt%) in PEG-400 enhances recyclability and reduces metal contamination .
- Microwave Assistance : Reduce reaction time for cyclization steps (e.g., 30 minutes vs. 6 hours under conventional heating) .
Q. How does steric hindrance influence reactivity in derivatization?
- Case Study : The 4-nitrobenzyl group may hinder nucleophilic attack at the oxime nitrogen.
- Mitigation : Use bulky bases (e.g., DBU) to deprotonate the oxime without steric interference .
- Computational Modeling : Calculate steric maps (e.g., using Molecular Operating Environment) to predict reactivity hotspots .
Q. What are the challenges in scaling up from milligram to gram quantities?
- Heat Management : Exothermic steps (e.g., Vilsmeier formylation) require controlled addition of POCl₃ to avoid thermal runaway .
- Solvent Selection : Replace ethanol with 2-MeTHF for safer distillation and higher boiling points during aldoxime formation .
Q. How to design analogs with improved bioactivity?
- SAR Analysis : Replace the 4-nitrobenzyl group with electron-deficient aryl rings (e.g., 3,5-dinitrobenzyl) to enhance hydrogen bonding with target proteins .
- Fragment-Based Screening : Use the imidazo-thiazole core as a scaffold and test substituents via SPR (surface plasmon resonance) for binding affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
